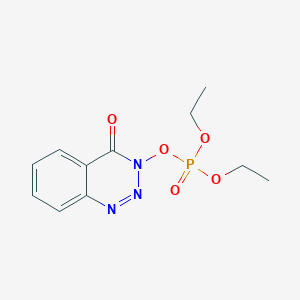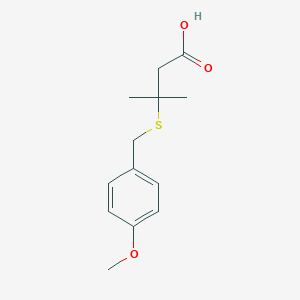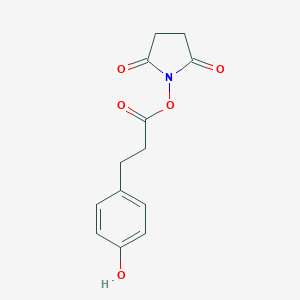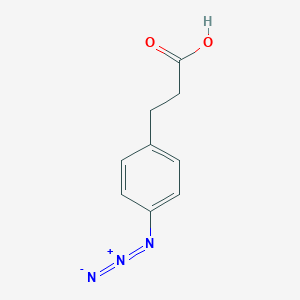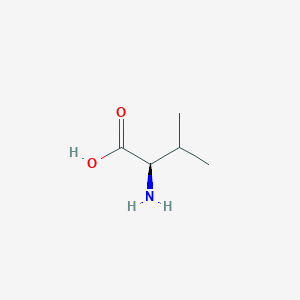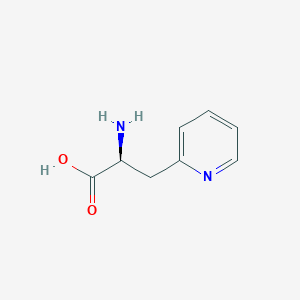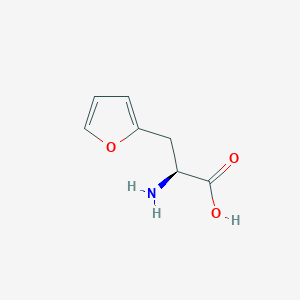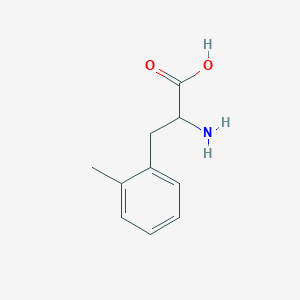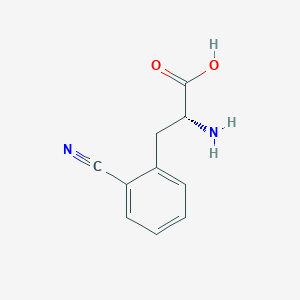
D-2-Cyanophenylalanine
Übersicht
Beschreibung
D-2-Cyanophenylalanine is a chemical compound with the molecular formula C10H10N2O2 and a molar mass of 190.2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of D-2-Cyanophenylalanine and its derivatives has been achieved using a novel one-pot approach. This approach involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization process . A high-throughput solid-phase screening method has also been developed to identify PALs with higher rates of formation of non-natural D-phenylalanines .
Molecular Structure Analysis
The molecular structure of D-2-Cyanophenylalanine consists of a cyanophenyl group attached to an alanine residue . The compound has a predicted density of 1.28±0.1 g/cm3, a boiling point of 375.7±32.0 °C, and a refractive index of 1.595 .
Chemical Reactions Analysis
The aromatic nitrile of D-2-Cyanophenylalanine has been used as a probe in the study of protein structure and dynamics . The compound’s spectroscopic properties can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .
Physical And Chemical Properties Analysis
D-2-Cyanophenylalanine has a predicted density of 1.28±0.1 g/cm3, a boiling point of 375.7±32.0 °C, and a refractive index of 1.595 . Its molar absorptivities are comparable to that of 4-cyanophenylalanine, with similar spectral features in their absorbance and emission profiles .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is used in proteomics research as a specialty product for studying protein structures and functions .
Optical Probes for Imaging Proteins
It serves as an optical probe for imaging proteins, utilizing its unnatural amino acid properties to enhance imaging techniques .
Synthesis of Phenylalanine Derivatives
The compound is involved in the synthesis of substituted D-phenylalanines, which are important for various biochemical applications .
Genetic Engineering
D-2-Cyanophenylalanine is used in genetic engineering to enhance L-phenylalanine biosynthesis in Escherichia coli, which has applications in human health and nutritional products .
Studying Protein Folding
The CN stretching frequency and fluorescence quantum yield of cyanophenylalanine are sensitive to the environment, making it useful for studying how proteins fold .
Local Electric Field Determination
It is applied in determining the local electric field of membranes due to its sensitivity to environmental changes .
Excited State Properties Analysis
High-level theoretical methods utilize D-2-Cyanophenylalanine to understand the excited state properties of various compounds, comparing them to other amino acids and their chromophores .
Wirkmechanismus
Target of Action
D-2-Cyanophenylalanine, also known as 2-Cyano-D-phenylalanine, is a derivative of the essential aromatic amino acid, phenylalanine . Phenylalanine is a precursor of several important molecules such as melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of D-2-Cyanophenylalanine are likely to be similar to those of phenylalanine, including enzymes like Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Mode of Action
It’s known that the cyanophenylalanine derivatives have been used as internal spectroscopic probes to study the binding of an inhalational anesthetic to a model membrane protein . The interaction between the anesthetic and the protein indirectly impacts the probes, changing the protein’s electrostatic local environment around the probes .
Biochemical Pathways
D-2-Cyanophenylalanine is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds
Pharmacokinetics
It’s known that the compound has a molecular weight of 1902 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Studies have shown that cyanophenylalanine derivatives can be used as spectroscopic probes to study protein-anesthetic interactions , suggesting that they may have potential applications in studying protein dynamics and conformation.
Safety and Hazards
Zukünftige Richtungen
The potential of D-2-Cyanophenylalanine and its derivatives as probes in the study of peptide structure and dynamics has been recognized . These compounds can be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, to obtain information about peptide structure and dynamics .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426572 | |
| Record name | D-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-2-Cyanophenylalanine | |
CAS RN |
263396-41-4 | |
| Record name | 2-Cyano-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



